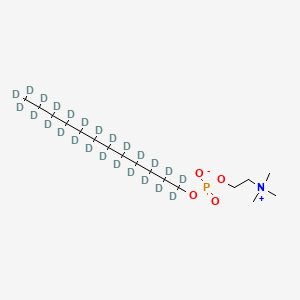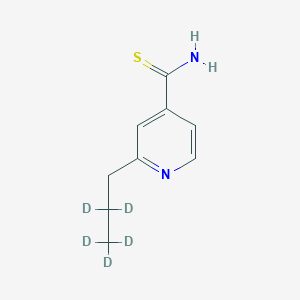
Prothionamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prothionamide-d5: is a deuterium-labeled derivative of prothionamide, a thioamide antibiotic used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The incorporation of deuterium atoms into the prothionamide molecule results in this compound, which is often used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prothionamide-d5 involves the incorporation of deuterium atoms into the prothionamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product . The production process is designed to ensure high purity and consistent quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: Prothionamide-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions, such as temperature, pH, and solvent, depend on the desired outcome and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Prothionamide-d5 is used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of prothionamide . It helps researchers understand the absorption, distribution, metabolism, and excretion of the drug in the body.
Biology: In biological research, this compound is used to study the interactions of prothionamide with biological molecules and its effects on cellular processes . It is also used in studies related to drug resistance and the development of new therapeutic strategies.
Medicine: In medicine, this compound is used in clinical trials to evaluate the efficacy and safety of prothionamide in treating multi-drug resistant tuberculosis and leprosy . It helps researchers understand the drug’s pharmacokinetics and optimize dosing regimens.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems . It helps improve the solubility, stability, and bioavailability of prothionamide, leading to more effective treatments.
Mechanism of Action
Prothionamide-d5 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis and Mycobacterium leprae . The compound is activated by the enzyme EthA, which converts it into an active form that binds to the enzyme InhA . This binding inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall and the eventual death of the bacteria .
Comparison with Similar Compounds
Ethionamide: Another thioamide antibiotic used in the treatment of multi-drug resistant tuberculosis.
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Comparison: Prothionamide-d5 is unique in its use as a stable isotope-labeled compound for research purposes . While ethionamide and isoniazid are primarily used for their therapeutic effects, this compound is valuable for studying the pharmacokinetics and metabolism of prothionamide . Additionally, this compound’s deuterium labeling provides insights into the drug’s behavior and interactions at the molecular level .
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
185.30 g/mol |
IUPAC Name |
2-(2,2,3,3,3-pentadeuteriopropyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2 |
InChI Key |
VRDIULHPQTYCLN-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)

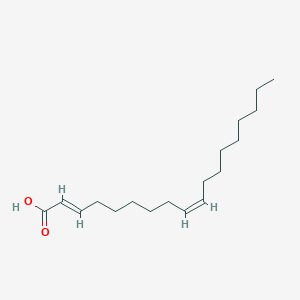

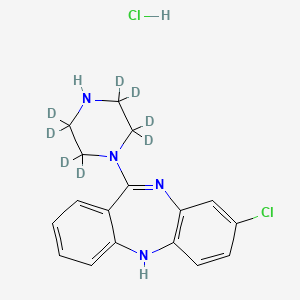


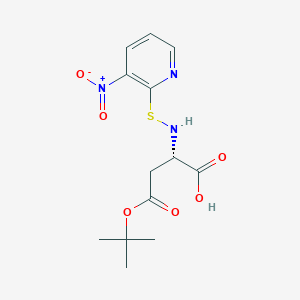
![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
